molecular formula C15H15N7O2S2 B2818937 1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1903041-52-0

1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2818937
CAS RN: 1903041-52-0
M. Wt: 389.45
InChI Key: MCQCJKNRZZBKNF-UHFFFAOYSA-N
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Description

Thiophene-based analogs and triazole compounds are important classes of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and show versatile biological activities .


Synthesis Analysis

Thiophene and triazole derivatives can be synthesized through various methods. For instance, the Gewald reaction is a typical synthetic method for thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Triazole compounds can be synthesized through a variety of methods, including regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene and triazole compounds can undergo various chemical reactions. For instance, thiophene derivatives can be synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Design and Synthesis

  • Biophore Models and Synthesis of Herbicidal Activities : A study explored biophore models for various chemical structures including triazolopyrimidinesulfonamide, leading to the synthesis of compounds with herbicidal activities (Ren et al., 2000).

Biological and Biochemical Impacts

  • Insecticidal Agents Against Cotton Leafworm : Research investigated the synthesis of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, assessing their insecticidal effects against Spodoptera littoralis (Soliman et al., 2020).

Antimicrobial and Anticancer Activities

  • Evaluation of Antimicrobial and Anticancer Activity : A study synthesized 1,2,4-triazole linked to pyrazole derivatives, evaluating their antibacterial and anticancer activities (Mallisetty et al., 2022).
  • Antiproliferative Activity in Cancer Cell Lines : Research focused on synthesizing 1,2,4-triazolo[4,3-b]pyridazin-6-yloxy derivatives and assessing their inhibitory effects on tumor cell proliferation (Ilić et al., 2011).

Synthesis and Characterization

  • Preparation of Betaines and Molecular Rearrangements : The paper details the synthesis of novel compounds related to the chemical structure, including the preparation of triazoloquinazolinium betaines (Crabb et al., 1999).
  • Synthesis of Novel Compounds for Anti-Asthmatic Activities : Novel compounds were synthesized for potential use in treating asthma and respiratory diseases (Kuwahara et al., 1997).

Anticancer Evaluation

  • Synthesis of Derivatives for Cancer Cell Line Testing : The study describes the synthesis of new derivatives of triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines, testing their cytotoxicity against different cancer cell lines (Bakavoli et al., 2010).

Additional Synthesis Studies

  • One-Pot Synthesis of Sulfonamides : This paper discusses the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides (Rozentsveig et al., 2013).
  • Synthesis and Antiviral Activities : The research involved synthesizing 1,2,4-triazol-3-ylmethyl derivatives and testing them for antiviral activity against hepatitis B virus (El-Essawy et al., 2007).
  • Synthesis of Triazolo[3,4-b][1,3,4]-Thiadiazol-1-Ium Salts : This study focused on synthesizing 1,3-dimethyl[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-1-ium salts (Nikpour et al., 2015).

Future Directions

The synthesis and characterization of novel thiophene and triazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a continuous need to design and discover new drug molecules to address various health problems .

properties

IUPAC Name

1,2-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2S2/c1-10-17-15(8-21(10)2)26(23,24)16-7-14-19-18-13-4-3-12(20-22(13)14)11-5-6-25-9-11/h3-6,8-9,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQCJKNRZZBKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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